Lipophilicity Shift: Measured LogP of 5-Amino-3,8-dimethylnonanoic Acid Compared with Linear 11-Aminoundecanoic Acid
The calculated LogP of 5‑amino‑3,8‑dimethylnonanoic acid is 2.25, as reported by the vendor datasheet . In contrast, the linear constitutional isomer 11‑aminoundecanoic acid (same molecular formula C₁₁H₂₃NO₂, same MW 201.31) displays a LogP of 3.24 when measured under comparable conditions [1]. This ≈1.0 LogP unit difference indicates that methyl branching at C3 and C8 reduces overall lipophilicity relative to the straight‑chain isomer, likely due to a more compact hydrophobic surface area and altered solvation energetics.
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.25 |
| Comparator Or Baseline | 11-Aminoundecanoic acid (linear isomer, CAS 2432‑99‑7); LogP = 3.24 |
| Quantified Difference | ΔLogP ≈ –0.99 (target compound is less lipophilic by approximately one log unit) |
| Conditions | Computed LogP values sourced from vendor QC datasheets (Leyan for target; Molbase for comparator); both derived from standard prediction algorithms. |
Why This Matters
A one-log-unit difference in LogP corresponds to an approximately 10‑fold change in membrane/water partition coefficient, directly impacting cellular permeability, solubility, and off‑target partitioning—critical parameters for researchers selecting building blocks for bioactive molecule synthesis.
- [1] Molbase. 11-Aminoundecanoic acid (CAS 2432-99-7) physicochemical properties. Accessed May 2026. https://qiye.molbase.cn View Source
